Bis(4-methoxyphenyl)(pyridin-2-yl)methanol
Description
Bis(4-methoxyphenyl)(pyridin-2-yl)methanol is a triarylmethanol derivative featuring two 4-methoxyphenyl groups and a pyridin-2-yl moiety. The methoxy groups enhance solubility and modulate electronic properties, while the pyridine ring introduces hydrogen-bonding capabilities, which may influence receptor binding. Synthetic routes typically involve nucleophilic substitution or esterification of pre-functionalized precursors, followed by characterization via 2D-NMR, ESI-MS, and X-ray crystallography . Its binding affinity is evaluated using competitive radioligand assays, such as [methyl-³H]-N-methylscopolamine displacement studies .
Structure
2D Structure
Properties
CAS No. |
67916-54-5 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C20H19NO3/c1-23-17-10-6-15(7-11-17)20(22,19-5-3-4-14-21-19)16-8-12-18(24-2)13-9-16/h3-14,22H,1-2H3 |
InChI Key |
ZUFCQDHHONBKOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=CC=N3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of Bis(4-methoxyphenyl)(pyridin-2-yl)methanol are contextualized below against structurally related diarylmethanol derivatives:
Table 1: Structural and Functional Comparison of Selected Diarylmethanols
Key Findings:
Substituent Effects on Binding Affinity :
- The pyridin-2-yl group in the target compound enhances mAChR binding compared to purely phenyl-substituted analogs (e.g., 1g), likely due to nitrogen-mediated hydrogen bonding .
- Fluorinated pyridinyl derivatives (e.g., Compound 5) exhibit higher selectivity but lower solubility, attributed to fluorine's electron-withdrawing effects .
Positional Isomerism :
- Replacing pyridin-2-yl with pyridin-4-yl (as in ) alters steric and electronic profiles, reducing receptor accessibility and binding efficacy.
Physicochemical Properties: Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., bis(4-fluorophenyl)methanol) .
Synthetic Utility: Diarylmethanols like 1g serve as precursors for carboxylation reactions, but the pyridinyl analog's reactivity remains unexplored .
Table 2: Comparative Pharmacokinetic Data (Hypothetical)
| Parameter | This compound | Bis(4-fluorophenyl)methanol | Bis(6-fluoropyridin-3-yl)methanol |
|---|---|---|---|
| LogP | 2.8 | 3.5 | 2.1 |
| Solubility (mg/mL) | 0.12 | 0.04 | 0.09 |
| Plasma Protein Binding | 88% | 92% | 78% |
| Metabolic Stability (t₁/₂) | 4.2 h | 2.8 h | 5.6 h |
Research Implications
The structural nuances of this compound underscore the importance of:
- Pyridine Positioning : Pyridin-2-yl’s axial nitrogen optimizes receptor interactions compared to pyridin-4-yl isomers .
- Methoxy vs. Halogen Substitution : Methoxy groups balance solubility and binding, whereas halogens prioritize lipophilicity at the expense of metabolic stability .
- Future Directions : Rational design could merge fluoropyridinyl motifs (e.g., Compound 5) with methoxy groups to enhance both selectivity and solubility.
Q & A
Synthesis and Optimization
Basic Question : What are the recommended synthetic routes for Bis(4-methoxyphenyl)(pyridin-2-yl)methanol, and how can reaction yields be optimized? Methodological Answer :
- Synthetic Routes : Multi-step approaches are common for structurally complex alcohols. A plausible route involves:
- Grignard Reaction : Reacting 4-methoxybenzophenone derivatives with pyridinylmagnesium halides to form tertiary alcohol intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product.
- Yield Optimization :
- Control reaction temperature (0–5°C for Grignard steps to minimize side reactions) .
- Use anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Advanced Question : How can stereochemical challenges in synthesizing enantiopure this compound be addressed? Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak® IA) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Use palladium-catalyzed asymmetric cross-coupling reactions with chiral ligands (e.g., BINAP) to directly synthesize the desired enantiomer .
- Validation : Circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction confirm enantiopurity .
Structural Characterization
Basic Question : Which spectroscopic techniques are essential for characterizing this compound? Methodological Answer :
- 1H/13C NMR : Identify protons on methoxyphenyl (δ 3.8–3.9 ppm for OCH3) and pyridine (δ 8.1–8.6 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected at ~318.4 m/z) confirms molecular weight .
- IR Spectroscopy : Detect hydroxyl (ν ~3400 cm⁻¹) and aromatic C=C (ν ~1600 cm⁻¹) stretches .
Advanced Question : How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3) .
- Data Analysis : Refinement software (e.g., SHELXL) reveals bond angles and dihedral angles between the pyridine and methoxyphenyl groups. For example, the pyridine ring may tilt ~45° relative to the methoxyphenyl planes .
Biological Activity Evaluation
Basic Question : What in vitro assays are suitable for preliminary screening of this compound’s biological activity? Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50 calculations .
Advanced Question : How can researchers resolve contradictory data on this compound’s bioactivity across studies? Methodological Answer :
- Structural Analogs : Compare activity with analogs (e.g., replacing methoxy with fluorine or methyl groups) to identify structure-activity relationships (SAR) .
- Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or DNA .
Stability and Degradation
Basic Question : What storage conditions prevent decomposition of this compound? Methodological Answer :
- Temperature : Store at –20°C in amber vials to minimize light-induced degradation .
- Solvent : Dissolve in anhydrous DMSO (seal with nitrogen) to avoid hydrolysis .
- Monitoring : Periodically analyze via HPLC to detect degradation products (e.g., ketone derivatives) .
Advanced Question : What mechanistic insights explain this compound’s susceptibility to oxidative degradation? Methodological Answer :
- LC-MS Analysis : Identify degradation products (e.g., quinone derivatives) formed via hydroxyl radical attack .
- DFT Calculations : Predict oxidation sites (e.g., benzylic carbon) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Computational and Theoretical Studies
Basic Question : Which computational tools are recommended for predicting the physicochemical properties of this compound? Methodological Answer :
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ~3.2) .
- pKa Estimation : SPARC calculator predicts the hydroxyl group’s pKa (~9.5) .
Advanced Question : How can molecular dynamics simulations enhance understanding of its interactions with biological targets? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
